

Ethyl 1,3-benzothiazole-2-carboxylate molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 1,3-benzothiazole-2-carboxylate

Cat. No.: B186307

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Properties of Ethyl 1,3-benzothiazole-2-carboxylate

Abstract: This technical guide provides a comprehensive analysis of **Ethyl 1,3-benzothiazole-2-carboxylate**, a pivotal molecular building block in medicinal chemistry and materials science. The document delineates its core molecular structure, precise molecular weight, and key physicochemical properties. It further presents validated experimental workflows for structural elucidation, including NMR, MS, and IR spectroscopy, grounded in established scientific principles. Intended for researchers, chemists, and professionals in drug development, this guide synthesizes fundamental data with practical insights into the compound's synthesis and application, underscoring its significance as a versatile synthetic intermediate.

Core Molecular Identity and Significance

Ethyl 1,3-benzothiazole-2-carboxylate (CAS No: 32137-76-1) is a heterocyclic organic compound featuring a benzothiazole core. The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of pharmacologically active agents.^{[1][2]} This compound serves as a critical starting material and intermediate for the synthesis of more complex, biologically active molecules.^{[1][3]} Its structure incorporates a reactive ethyl ester at the 2-position, providing a versatile handle for further chemical modification, making it invaluable for developing libraries of novel compounds for drug discovery screening.^[2]

This guide offers an authoritative overview of its structural and physical characteristics, providing the foundational knowledge necessary for its effective application in a research and development setting.

Molecular Profile

A compound's utility in experimental design begins with a precise understanding of its fundamental identifiers and structure. The key properties of **Ethyl 1,3-benzothiazole-2-carboxylate** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	Ethyl 1,3-benzothiazole-2-carboxylate	[3]
Synonyms	Ethyl benzothiazole-2-carboxylate, 2-Benzothiazolecarboxylic acid, ethyl ester	[4][5][6]
CAS Number	32137-76-1	[3][4][6][7]
Molecular Formula	C ₁₀ H ₉ NO ₂ S	[4][5][6][7]
Molecular Weight	207.25 g/mol	[5][6][8]
SMILES String	CCOC(=O)c1nc2ccccc2s1	[6]
InChI Key	VLQLCEXNNGQELL-UHFFFAOYSA-N	[6]

In-Depth Molecular Structure Analysis

The functionality and reactivity of **Ethyl 1,3-benzothiazole-2-carboxylate** are direct consequences of its molecular architecture.

Structural Composition

The molecule is composed of two primary functional regions:

- The Benzothiazole Core: A bicyclic heteroaromatic system where a benzene ring is fused to a thiazole ring. This core is relatively planar and electron-rich, influencing the molecule's spectroscopic properties and reactivity. The nitrogen and sulfur heteroatoms provide sites for potential non-covalent interactions in biological systems.
- The Ethyl Carboxylate Group: An ester functional group attached to the C2 position of the thiazole ring. This group is a key site for synthetic modification, allowing for hydrolysis to the corresponding carboxylic acid or amidation to generate a diverse array of derivatives.

Molecular structure of **Ethyl 1,3-benzothiazole-2-carboxylate**.

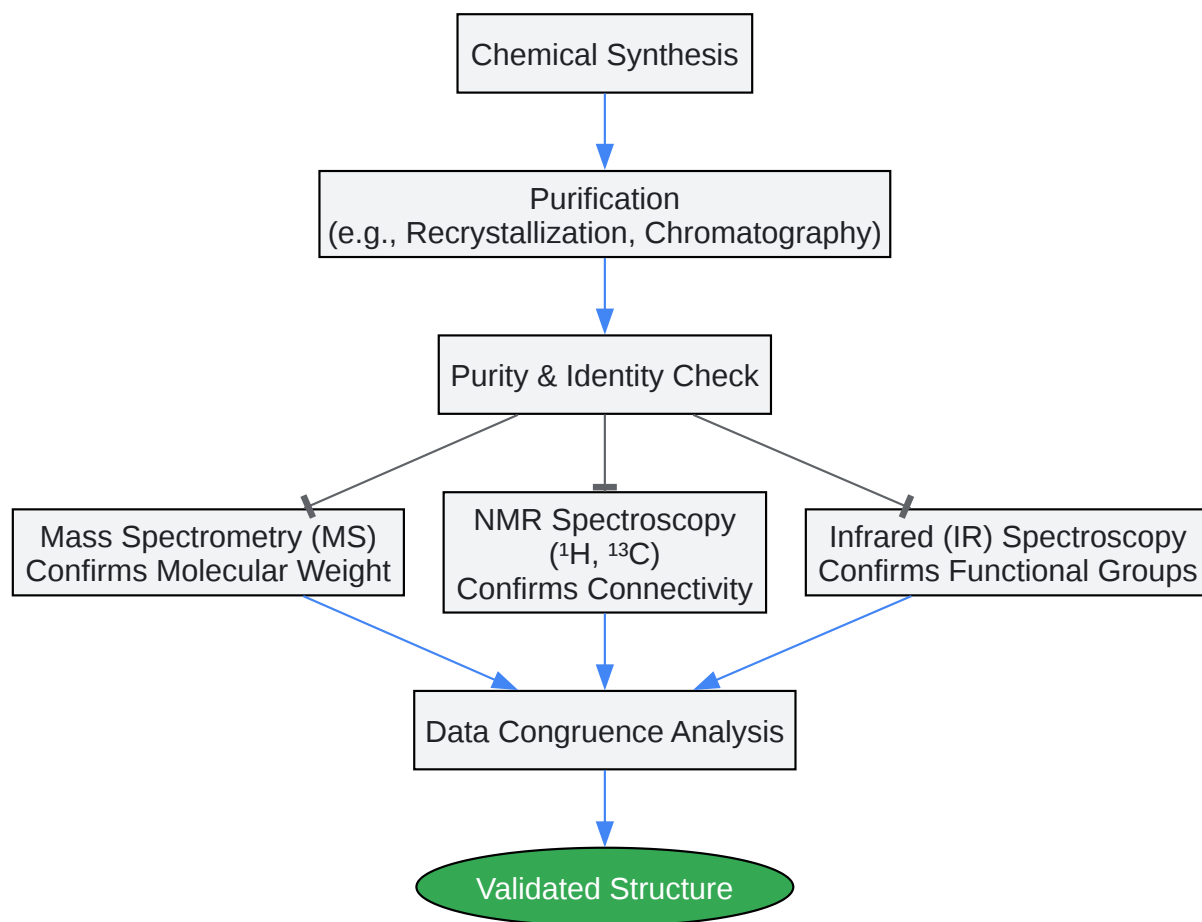
Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.

Property	Value	Source(s)
Physical Form	Solid	[6]
Melting Point	66–72 °C	[6][7][9]
Boiling Point	312.8 °C (at 760 mmHg)	[4]
Density	1.29 g/cm ³	[4]
Flash Point	142.9 °C	[4]
Storage Class	11 (Combustible Solids)	[10]

Workflow for Structural Elucidation and Validation

The confirmation of a molecule's identity and purity is a cornerstone of scientific integrity. A multi-technique approach is employed to provide orthogonal data points, ensuring an unambiguous structural assignment. The causality behind this workflow is to use one technique (e.g., MS) to confirm the mass and formula, and others (NMR, IR) to confirm the specific arrangement of atoms and functional groups.



[Click to download full resolution via product page](#)

Workflow for the structural validation of a synthesized compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Data Acquisition: Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Data Interpretation (Expected Signals):
 - ^1H NMR:
 - A triplet (~1.4 ppm) and a quartet (~4.4 ppm) characteristic of an ethyl group ($-\text{OCH}_2\text{CH}_3$).
 - Multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the four protons on the benzene ring.
 - ^{13}C NMR:
 - Signals for the two carbons of the ethyl group.
 - A signal for the ester carbonyl carbon (~160-170 ppm).
 - Multiple signals for the aromatic and thiazole carbons.

Protocol: Mass Spectrometry (MS)

Causality: MS is used to determine the exact molecular weight of the compound, thereby confirming its molecular formula.

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[\[3\]](#)
- Data Interpretation (Expected Signals):
 - The primary peak of interest is the molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$). For $\text{C}_{10}\text{H}_9\text{NO}_2\text{S}$, this should appear at an m/z value corresponding to ~207.25.

Protocol: Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, as different bond types absorb infrared radiation at characteristic frequencies.

- Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
- Data Acquisition: Record the spectrum, typically from 4000 to 400 cm^{-1} .
- Data Interpretation (Expected Signals):
 - A strong, sharp absorption band around 1720-1740 cm^{-1} , characteristic of the C=O (ester) stretch.
 - Absorptions around 1500-1600 cm^{-1} corresponding to C=C and C=N bonds in the aromatic and thiazole rings.
 - Bands in the 3000-3100 cm^{-1} region for aromatic C-H stretching.
 - Bands in the 2850-3000 cm^{-1} region for aliphatic C-H stretching of the ethyl group.

Synthesis and Reactivity Overview

The synthesis of **Ethyl 1,3-benzothiazole-2-carboxylate** typically involves the formation of the benzothiazole ring followed by or concurrent with the introduction of the ethyl carboxylate group. Several synthetic routes have been reported in the literature.^{[7][11]}

A common and illustrative approach involves the reaction of a benzothiazole precursor, such as 2-mercaptobenzothiazole, with an electrophilic reagent like ethyl chloroacetate in the presence of a base.^[1]

Conceptual Protocol:

- Reactant Setup: In a round-bottom flask, dissolve the benzothiazole precursor and a suitable base (e.g., K_2CO_3) in an anhydrous polar aprotic solvent (e.g., acetone or DMF).^{[1][12]}
- Addition of Reagent: Add ethyl chloroacetate dropwise to the stirred solution at room temperature.

- Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).^[1]^[12]
- Workup and Purification: After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

Conclusion

Ethyl 1,3-benzothiazole-2-carboxylate is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its molecular structure, defined by the stable benzothiazole core and a synthetically versatile ethyl ester group, provides a robust platform for further chemical exploration. With a molecular weight of 207.25 g/mol and well-characterized physicochemical properties, it serves as a reliable and crucial building block. The analytical workflows detailed herein represent the standard for ensuring the structural integrity and purity of this and other related compounds, forming the basis of reproducible and trustworthy scientific research.

References

- **ethyl 1,3-benzothiazole-2-carboxylate** - 32137-76-1, C₁₀H₉NO₂S, density, melting point, boiling point, structural formula, synthesis. Chemical Register.
- Ethyl 1,3-benzothiazole-2-carboxyl
- ethyl 1,3-benzothiazole-2-carboxyl
- ETHYL 1,3-BENZOTHAZOLE-2-CARBOXYL
- Strategies for the Preparation of Ethyl 1,3-Benzothiazole-2-carboxylate.
- ETHYL 1,3-BENZOTHAZOLE-2-CARBOXYL
- Ethyl benzothiazole-2-carboxyl
- ethyl benzothiazole-2-carboxyl
- **ethyl 1,3-benzothiazole-2-carboxylate**(32137-76-1) 1H NMR Spectrum. ChemicalBook.
- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.
- 2-Ethyl-1,3-benzothiazole-4-carboxylic acid | C₁₀H₉NO₂S. PubChem.
- Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate.
- Synthesis of ethyl benzo[d]thiazole-2-carboxylate.
- Ethyl benzothiazole-2-carboxyl
- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.

- Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block. Unibrom Corp.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]
- 2. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. Ethyl 1,3-benzothiazole-2-carboxylate [synhet.com]
- 4. ethyl 1,3-benzothiazole-2-carboxylate | 32137-76-1 [chemnet.com]
- 5. ETHYL 1,3-BENZOTHAIAZOLE-2-CARBOXYLATE suppliers & manufacturers in China [m.chemicalbook.com]
- 6. 1,3-苯并噻唑-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2-Ethyl-1,3-benzothiazole-4-carboxylic acid | C₁₀H₉NO₂S | CID 160987741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ethyl benzothiazole-2-carboxylate [stenutz.eu]
- 10. Ethyl benzothiazole-2-carboxylate 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. office2.jmbfs.org [office2.jmbfs.org]
- To cite this document: BenchChem. [Ethyl 1,3-benzothiazole-2-carboxylate molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186307#ethyl-1-3-benzothiazole-2-carboxylate-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com